4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

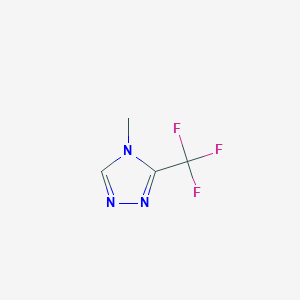

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with a methyl group at the 4-position and a trifluoromethyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(trifluoromethyl)hydrazine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Anticonvulsant Activity : Triazole derivatives have been extensively studied for their anticonvulsant properties. For instance, certain substituted triazoles exhibit significant activity against seizures induced in animal models, showcasing their potential as therapeutic agents for epilepsy .

- DPP-IV Inhibitors : The compound is structurally related to sitagliptin, a well-known DPP-IV inhibitor used in the treatment of type II diabetes. This highlights the potential of 4-methyl-3-(trifluoromethyl)-4H-1,2,4-triazole and its derivatives in managing diabetes through similar mechanisms .

- Antiviral Agents : Some derivatives of 1,2,4-triazoles have shown promise as antiviral agents, particularly against HIV-1. The incorporation of trifluoromethyl groups has been linked to enhanced antiviral efficacy .

- Antibacterial Properties : Recent studies have indicated that triazole derivatives can act as inhibitors against metallo-beta-lactamases (MBLs), which are enzymes produced by resistant bacterial strains. This positions them as potential candidates for developing new antibacterial therapies .

Agrochemical Applications

Triazoles play a significant role in agriculture as fungicides and herbicides. The introduction of trifluoromethyl groups often improves the efficacy and selectivity of these agrochemicals:

- Fungicidal Activity : Compounds with triazole structures are utilized to combat various fungal pathogens in crops, enhancing yield and quality .

- Herbicidal Properties : Some derivatives have shown selective herbicidal activity, making them useful in weed management strategies .

Material Science Applications

- Functional Materials : Triazoles are being explored as components in the development of new materials with unique electronic and optical properties. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and sensor technology .

- Ligand Chemistry : The unique structural features of triazoles allow them to act as ligands in coordination chemistry, facilitating the design of metal-organic frameworks (MOFs) and other complex materials with tailored properties .

Synthesis and Structural Optimization

The synthesis of this compound can be achieved through various methods:

- Multi-component Reactions : Recent advancements have demonstrated efficient synthetic pathways using readily available starting materials such as trifluoroacetimidoyl chlorides and hydrazine hydrate under metal-free conditions. These methods offer high yields and scalability for pharmaceutical applications .

Case Studies

Several studies highlight the effectiveness of this compound in real-world applications:

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparación Con Compuestos Similares

- 4-Methyl-3-(trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzoic acid

- 4-Methyl-3-(trifluoromethyl)phenol

Comparison: 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzoic acid or phenol structures. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.

Actividad Biológica

4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, known for their diverse biological activities. This article aims to explore the biological properties of this specific compound, including its synthesis, pharmacological effects, and potential applications in medicine and agriculture.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the regioselective synthesis of trifluoromethylated 1,2,4-triazoles via [3 + 2]-cycloaddition reactions. This method has demonstrated efficiency in producing high yields under optimized conditions .

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial strains and fungi. Specifically, the incorporation of trifluoromethyl groups enhances the antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 µg/mL | 14 - 22 |

| Other Triazole Derivatives | Bacillus subtilis | Varies | Varies |

Anti-inflammatory Properties

Research indicates that triazole derivatives can exhibit anti-inflammatory effects. For instance, compounds synthesized with propanoic acid moieties demonstrated significant inhibition of cytokine release in peripheral blood mononuclear cells (PBMCs). The most effective derivatives showed reduced levels of TNF-α and IL-6 upon treatment .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 50% | 45% |

| Other Tested Compounds | Varies | Varies |

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent studies. The compound has shown promising results against various cancer cell lines. For example, certain synthesized derivatives exhibited significant antiproliferative effects on human MCF-7 breast cancer cells .

Case Study: Anticancer Activity

In a study evaluating the effects of various triazole derivatives on MCF-7 cells:

- Compound A : IC50 = 15 µM

- Compound B : IC50 = 10 µM

These results indicate that modifications to the triazole structure can enhance its anticancer efficacy.

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in fungal cell wall synthesis and other cellular processes. Specifically, they act as inhibitors of ergosterol biosynthesis by targeting sterol 14-demethylase, which is crucial for maintaining fungal cell integrity .

Propiedades

IUPAC Name |

4-methyl-3-(trifluoromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c1-10-2-8-9-3(10)4(5,6)7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDUWWNYQLJIJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-50-0 |

Source

|

| Record name | 4-Methyl-3-(trifluoromethyl)-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.